Aphadilactone C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

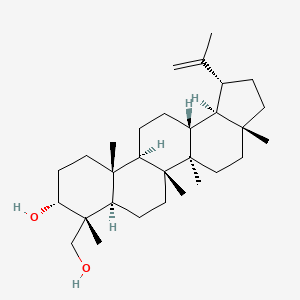

Aphadilactone C is a naturally occurring diterpenoid dimer derived from plants in the Meliaceae family, such as Aphanamixis grandifolia . It is known for its potent and selective inhibition of the diacylglycerol O-acyltransferase-1 (DGAT-1) enzyme, with an IC50 value of 0.46 μM . Additionally, this compound exhibits significant antimalarial activity, with an IC50 value of 170 nM .

科学研究应用

Aphadilactone C has several scientific research applications, including:

Chemistry: Used as a selective inhibitor of the DGAT-1 enzyme, which is involved in triglyceride synthesis.

Medicine: Potential therapeutic applications in treating metabolic disorders due to its inhibition of DGAT-1.

Industry: Limited industrial applications due to its primary use in scientific research.

作用机制

Target of Action

Aphadilactone C is a potent and selective inhibitor of Diacylglycerol acyltransferase 1 (DGAT-1) .

Mode of Action

It is known that this compound interacts with dgat-1, inhibiting its activity . This interaction disrupts the synthesis of TAG, which is crucial for the storage of energy in the body .

Biochemical Pathways

By inhibiting DGAT-1, this compound disrupts the synthesis of TAG . This disruption can affect various metabolic processes in the body, particularly those related to energy storage and utilization.

Result of Action

This compound’s inhibition of DGAT-1 disrupts the synthesis of TAG . This disruption can potentially lead to changes in energy storage and utilization in the body. This compound also shows significant antimalarial activities .

生化分析

Biochemical Properties

Aphadilactone C plays a crucial role in biochemical reactions by inhibiting the enzyme diacylglycerol O-acyltransferase-1 (DGAT-1) with an IC50 of 0.46 μM . DGAT-1 is involved in the synthesis of triglycerides from diacylglycerol and acyl-CoA. By inhibiting DGAT-1, this compound can reduce the formation of triglycerides, which is significant in metabolic processes and diseases such as obesity and diabetes . Additionally, this compound exhibits antimalarial activity with an IC50 value of 170 nM, indicating its potential in combating malaria .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting DGAT-1, this compound affects lipid metabolism within cells, leading to reduced triglyceride synthesis . This inhibition can alter cell signaling pathways related to lipid metabolism and energy homeostasis. Furthermore, the antimalarial activity of this compound suggests its impact on the cellular processes of Plasmodium species, the causative agents of malaria .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of DGAT-1, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of diacylglycerol to triglycerides, disrupting lipid metabolism. The selective inhibition of DGAT-1 by this compound is attributed to its unique chemical structure, which allows it to interact specifically with the enzyme’s active site . Additionally, this compound’s antimalarial activity is believed to involve interactions with biomolecules essential for the survival and replication of Plasmodium species .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity against DGAT-1 over extended periods, indicating its stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits DGAT-1, leading to reduced triglyceride synthesis and potential therapeutic benefits for metabolic disorders . At higher doses, the compound may exhibit toxic or adverse effects, which need to be carefully evaluated in preclinical studies . Understanding the threshold effects and safe dosage ranges is essential for developing this compound as a therapeutic agent.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. By inhibiting DGAT-1, the compound affects the synthesis of triglycerides, a crucial component of lipid metabolism . This inhibition can alter metabolic flux and metabolite levels, impacting overall energy homeostasis. Additionally, the interactions of this compound with enzymes and cofactors involved in lipid metabolism further elucidate its role in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its cellular uptake and distribution . Understanding the mechanisms of transport and distribution can provide insights into the localization and accumulation of this compound within different tissues, influencing its therapeutic potential .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall efficacy as an inhibitor of DGAT-1

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Aphadilactone C involves a multi-step reaction process.

Step 1: Caesium carbonate, triphenyl-arsane, and (1,1’-bis(diphenylphosphino)ferrocene)palladium (II) dichloride are used in a reaction with water, tetrahydrofuran, and N,N-dimethyl-formamide under an inert atmosphere at 20°C for 0.25 hours.

Step 2: Tetrabutyl ammonium fluoride is added to tetrahydrofuran and reacted for 6 hours at 20°C under an inert atmosphere.

Step 3: Dichloromethane is used with a molecular sieve under an inert atmosphere at 0°C for 0.17 hours, followed by a reaction at 0-20°C for 2 hours.

Step 4: Triethylamine and dichloromethane are reacted for 10 hours at 20°C.

Step 5: Lithium hexamethyldisilazane is added to tetrahydrofuran and reacted for 3 hours at -40°C, followed by a reaction at -78 to -40°C for 2.17 hours.

Step 6: Pyridinium p-toluenesulfonate is added to acetone and water, and the reaction is carried out for 4 hours at 20°C.

Step 7: Manganese (IV) oxide is added to dichloromethane and reacted for 16 hours at 20°C.

Step 8: Toluene-4-sulfonic acid is added to dichloromethane and reacted for 3 hours at 20°C.

Step 9: 2,6-di-tert-butyl-4-methyl-phenol is added to toluene and reacted for 17 hours at 170°C in a sealed tube under an inert atmosphere.

Industrial Production Methods

化学反应分析

Types of Reactions

Aphadilactone C undergoes various chemical reactions, including:

Oxidation: Involves the use of reagents like manganese (IV) oxide.

Substitution: Involves the use of reagents like tetrabutyl ammonium fluoride and triethylamine.

Common Reagents and Conditions

Oxidation: Manganese (IV) oxide in dichloromethane at 20°C.

Substitution: Tetrabutyl ammonium fluoride in tetrahydrofuran at 20°C; triethylamine in dichloromethane at 20°C.

Major Products Formed

The major products formed from these reactions are intermediates in the multi-step synthesis of this compound, leading to the final diterpenoid dimer structure.

相似化合物的比较

Similar Compounds

Aphadilactone A: Another diterpenoid dimer with similar DGAT-1 inhibitory activity.

Aphadilactone B: Exhibits similar biological activities but with different potency.

Aphadilactone D: Shares structural similarities and biological activities with Aphadilactone C.

Uniqueness

This compound is unique due to its potent and selective inhibition of DGAT-1, with a high selectivity index (>217) compared to other similar compounds . Its significant antimalarial activity further distinguishes it from other diterpenoid dimers .

属性

IUPAC Name |

(4S,7S)-4-(5,5-dimethyl-4-oxofuran-2-yl)-2,2-dimethyl-4,7-bis[(E)-4-methyl-5-[(2S)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]pent-4-enyl]-6,7-dihydro-5H-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52O8/c1-24(17-29-19-26(3)21-33(42)45-29)11-9-13-28-14-16-40(32-23-31(41)38(5,6)47-32,35-36(28)48-39(7,8)37(35)44)15-10-12-25(2)18-30-20-27(4)22-34(43)46-30/h17-18,21-23,28-30H,9-16,19-20H2,1-8H3/b24-17+,25-18+/t28-,29+,30+,40+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQFRRMVMSIOAK-DZSKZOOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(C1)C=C(C)CCCC2CCC(C3=C2OC(C3=O)(C)C)(CCCC(=CC4CC(=CC(=O)O4)C)C)C5=CC(=O)C(O5)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)O[C@@H](C1)/C=C(\C)/CCC[C@H]2CC[C@](C3=C2OC(C3=O)(C)C)(CCC/C(=C/[C@@H]4CC(=CC(=O)O4)C)/C)C5=CC(=O)C(O5)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural characterization of Aphadilactone C?

A: this compound is a diterpenoid dimer with an unprecedented carbon skeleton. [] Its absolute configuration was determined to be 5S,11S,5'S,11'S. [] The paper mentions that the structure was elucidated using a combination of spectroscopic data, chemical degradation, fragment synthesis, experimental circular dichroism (CD) spectra, and electronic circular dichroism (ECD) calculations. [] Unfortunately, the specific details regarding molecular formula, weight, and individual spectroscopic data points are not provided in the abstracts.

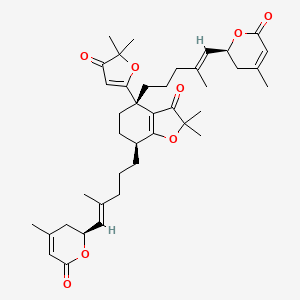

Q2: Are there any known structure-activity relationship (SAR) studies involving this compound or its analogs?

A: While the provided abstracts don't delve into specific SAR studies around this compound, one research paper investigates the role of the lactone group in its inhibitory activity. [] Researchers designed and synthesized analogs (compounds 5-8) where the lactone group of this compound was introduced into the structures of PF-04620110 and AZD-7687, known DGAT-1 inhibitors. [] Interestingly, these analogs lost their inhibitory activity against DGAT-1. [] This finding suggests that the lactone group in this compound might not be mimicking the carboxylic group present in PF-04620110 and AZD-7687, pointing towards a potentially different mechanism of action. [] This highlights the importance of the lactone group and its specific environment for this compound's biological activity and provides a starting point for further SAR investigations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

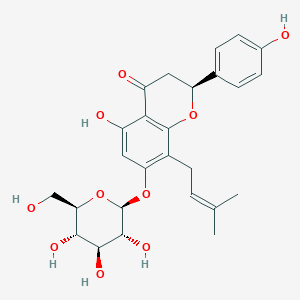

![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[2-(4-hydroxy-6-oxooxan-2-yl)ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B1150690.png)